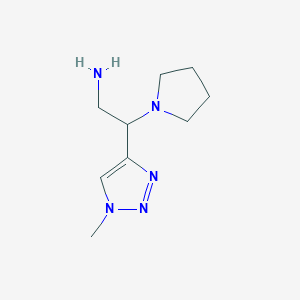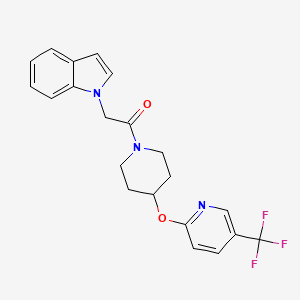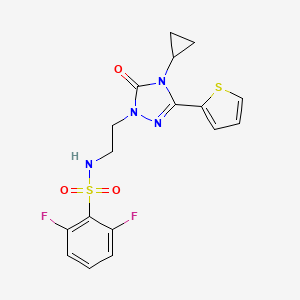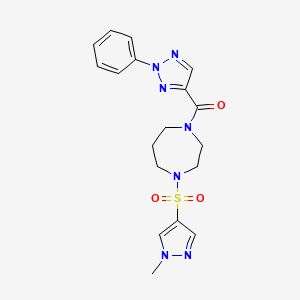
4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group, a bromine atom, and a phenyl group which is further substituted with a cyclopropyl-1,2,4-oxadiazol-5-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the cyclopropyl group . The exact method would depend on the starting materials and the specific conditions used. It’s worth noting that the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines has been reported via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring and the cyclopropyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The presence of the bromine atom could potentially make it a good candidate for various substitution reactions . Additionally, the carboxamide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature, given its complex structure . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Synthesis
Research on related compounds involves the synthesis of various heterocyclic derivatives with potential biological activities. For example, studies have explored the synthesis of new benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxadiazole derivatives with potential applications in medicinal chemistry and materials science (Dawood, Farag, & Abdel‐Aziz, 2007). Such synthetic pathways could be relevant for producing analogues of the compound , exploring their properties and applications.
Luminophore Synthesis
Compounds incorporating thiophene and oxadiazole units have been synthesized for their luminescent properties, indicating potential applications in the development of organic light-emitting diodes (OLEDs) and fluorescent markers (Lhoták & Kurfürst, 1993). This research avenue suggests that similar compounds, including the specified chemical, could have applications in materials science and electronics.
Biological Activities and Applications
Anticancer Activity
A variety of compounds with structural similarities to the specified compound have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to excellent anticancer activity, highlighting the potential therapeutic applications of these compounds in oncology (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
Research on thiophene derivatives has also uncovered significant antimicrobial and antioxidant properties, with certain compounds demonstrating promising activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-12-8-14(24-9-12)17(22)19-13-4-2-1-3-11(13)7-15-20-16(21-23-15)10-5-6-10/h1-4,8-10H,5-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBOSURDGXTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
![1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2716199.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)





